Home > Products > Screening Compounds P64667 > 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide
2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide -

2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-4202540
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide is a chemical compound belonging to the class of 3-cicloalquilaminopirrolidina derivatives. These derivatives are being investigated for their potential as chemokine receptor modulators. Chemokine receptors are a family of G protein-coupled receptors involved in various physiological processes, including immune cell trafficking and inflammation.

Applications

The primary scientific application of 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide, as reported in the available literature, is its potential as a therapeutic agent for conditions involving chemokine receptor dysregulation. This could include inflammatory disorders, autoimmune diseases, and certain types of cancer.

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO), chemically named 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide, is an oxidative impurity of the BCL-2 inhibitor venetoclax. It forms during oxidative stress degradation of venetoclax. []

Relevance: While VNO does not directly share the core benzamide structure of 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide, it is included due to its relevance in the context of potential oxidative impurities. Understanding the formation and characterization of oxidative impurities like VNO is crucial in pharmaceutical development, including for compounds like 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide.

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax Hydroxylamine Impurity (VHA), chemically named 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide, is another potential oxidative impurity of venetoclax. It forms via a Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []

4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455)

Compound Description: 4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455) is a pyridinylisoquinoline compound identified as an allosteric modulator of the human A3 adenosine receptor (A3AR). [] It exerts allosteric effects on the dissociation of agonist radioligands at the A3AR. [] Studies also indicate that VUF5455 might be an allosteric inhibitor at the A1 adenosine receptor, contrasting previous observations from broken cell preparations. []

Relevance: VUF5455 shares the benzamide core structure with 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide. The presence of similar structural motifs suggests a potential for shared or comparable pharmacological activity profiles, particularly in relation to G protein-coupled receptor modulation. The knowledge of VUF5455's activity as an allosteric modulator can be used to inform investigations into potential allosteric properties of 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide.

(2-Amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone (PD81,723)

Compound Description: (2-Amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone (PD81,723) is a heterocyclic compound known for its allosteric enhancing effect on the adenosine A1 receptor. [] In single-cell studies, PD81,723 significantly slows down the dissociation of the fluorescent adenosine derivative ABA-X-BY630 from A1 receptors. [] Interestingly, research has shown that PD81,723 also acts as an allosteric inhibitor at the A3 adenosine receptor, highlighting its versatility in receptor modulation. []

Relevance: While PD81,723 is not a benzamide, its function as an allosteric modulator of adenosine receptors warrants its inclusion. The study of allosteric modulators like PD81,723 provides valuable insights into potential mechanisms of receptor modulation that could be relevant to 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide, even if their core structures differ.

N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110)

Compound Description: N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110) is a novel non-steroidal anti-inflammatory agent. It demonstrates inhibitory effects on various inflammatory mediators, including prostaglandin E2, leukotriene B4, and superoxide generation. []

Relevance: E-5110 is included as a representative example of a pyrrolidinone derivative with anti-inflammatory properties. While its structure is quite distinct from 2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide, the presence of the pyrrolidinone ring in both compounds suggests a potential avenue for comparative analysis of structure-activity relationships, especially in the context of anti-inflammatory activity.

Properties

Product Name

2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide

IUPAC Name

2-methoxy-N-[3-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-26-18-10-3-2-9-17(18)20(25)22-16-8-6-7-15(13-16)21-19(24)14-23-11-4-5-12-23/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,21,24)(H,22,25)

InChI Key

OQNSZPVAQAHVNR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.